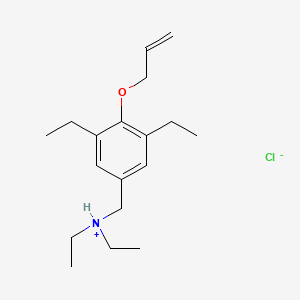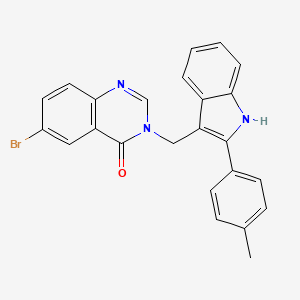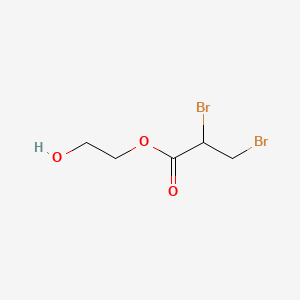
2-Hydroxyethyl 2,3-dibromopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2,3-dibromopropanoate is an organic compound with the molecular formula C5H8Br2O3 It is a dibromo derivative of propanoate, featuring both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 2,3-dibromopropanoate can be synthesized through the bromination of 2-hydroxyethyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the propanoate backbone.
Industrial Production Methods
Industrial production of 2-hydroxyethyl 2,3-dibromopropanoate often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and stringent control of reaction conditions such as temperature, pressure, and bromine concentration.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2,3-dibromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-hydroxyethyl propanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the hydroxyl group to a carbonyl group, forming 2-oxoethyl 2,3-dibromopropanoate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 2-Hydroxyethyl propanoate derivatives.
Reduction: 2-Hydroxyethyl propanoate.
Oxidation: 2-Oxoethyl 2,3-dibromopropanoate.
Scientific Research Applications
2-Hydroxyethyl 2,3-dibromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2,3-dibromopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The hydroxyl and ester groups also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dibromopropanoate: Similar structure but lacks the hydroxyl group.
2-Hydroxyethyl methacrylate: Contains a methacrylate group instead of the dibromo substituents.
2-Hydroxyethyl acrylate: Similar structure but with an acrylate group.
Uniqueness
2-Hydroxyethyl 2,3-dibromopropanoate is unique due to the presence of both hydroxyl and dibromo groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
68479-77-6 |
|---|---|
Molecular Formula |
C5H8Br2O3 |
Molecular Weight |
275.92 g/mol |
IUPAC Name |
2-hydroxyethyl 2,3-dibromopropanoate |
InChI |
InChI=1S/C5H8Br2O3/c6-3-4(7)5(9)10-2-1-8/h4,8H,1-3H2 |
InChI Key |
FODLZNVVRJLINF-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(CBr)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




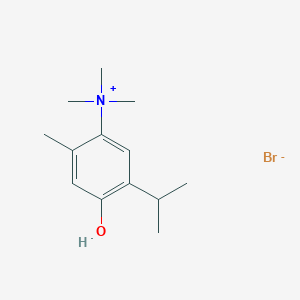
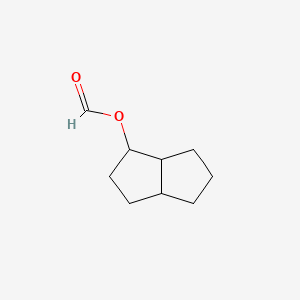
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
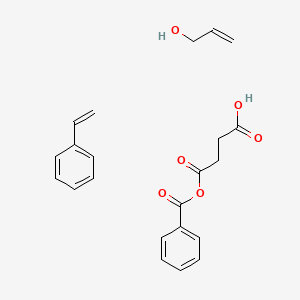
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
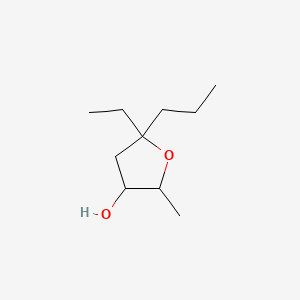
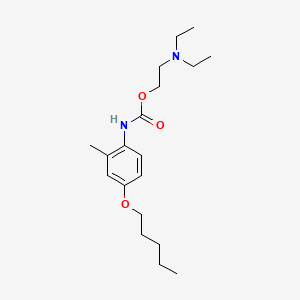
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
